molecular formula C20H25N5O2S B4872789 N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4872789
M. Wt: 399.5 g/mol
InChI Key: YNUOPWHCOSLQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene and pyrazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid or sulfuric acid for protonation reactions, and bases like sodium hydroxide or potassium carbonate for deprotonation. Solvents such as acetonitrile, methanol, or toluene are frequently used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-5-25(6-2)20(27)15-10-16(24(4)23-15)18(26)22-19-14(11-21)13-8-7-12(3)9-17(13)28-19/h10,12H,5-9H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUOPWHCOSLQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.